molecular formula C18H20N2O2S B5718063 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide

Cat. No. B5718063
M. Wt: 328.4 g/mol
InChI Key: DHGVPZFOXIEFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as D609 and has been found to have a variety of applications in the field of biochemistry and physiology. In

Mechanism of Action

The mechanism of action of D609 involves the inhibition of phospholipase enzymes, specifically phospholipase C and phospholipase A2. These enzymes are involved in the breakdown of phospholipids, which are important components of cell membranes. By inhibiting these enzymes, D609 can modulate cellular signaling pathways and regulate cell growth and differentiation.
Biochemical and Physiological Effects:
D609 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in tumor cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. D609 has been shown to protect against oxidative stress and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using D609 in lab experiments is its specificity for phospholipase enzymes. This allows researchers to study the role of these enzymes in cellular signaling and to develop new therapeutic agents. However, D609 has some limitations as well. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, D609 has poor solubility in water, which can make it difficult to work with in some applications.

Future Directions

There are several future directions for the use of D609 in scientific research. One area of interest is the development of new therapeutic agents that target phospholipase enzymes. D609 has also been proposed as a potential treatment for viral infections, such as hepatitis C and HIV. Additionally, D609 has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential of D609 in these applications.

Synthesis Methods

The synthesis method of D609 involves the reaction between 2-chloro-2-oxoacetamide and 3,5-dimethylaniline. The reaction takes place in the presence of carbon disulfide and a base such as potassium hydroxide. The resulting product is then purified using recrystallization or chromatography techniques.

Scientific Research Applications

D609 has been widely used in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumorigenic, and anti-viral properties. It has been used to study the role of phospholipase enzymes in cellular signaling and the regulation of cell growth and differentiation. D609 has also been used to investigate the mechanisms of action of various drugs and to develop new therapeutic agents.

properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-12-8-13(2)10-15(9-12)19-18(23)20-17(21)11-22-16-7-5-4-6-14(16)3/h4-10H,11H2,1-3H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGVPZFOXIEFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC(=S)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dimethylphenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide

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